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A comprehensive review of clinical data reveals that azilsartan medoxomil demonstrates a

more potent and sustained antihypertensive effect compared to candesartan cilexetil in patients

with essential hypertension, while maintaining a comparable safety profile. This guide provides

an objective comparison of the performance of these two angiotensin II receptor blockers

(ARBs), supported by experimental data from key clinical trials.

Efficacy in Blood Pressure Reduction
Multiple studies have consistently shown that azilsartan provides a statistically significant

greater reduction in both systolic and diastolic blood pressure compared to candesartan.

A 16-week, multicenter, randomized, double-blind study involving 622 Japanese patients with

grade I-II essential hypertension found that azilsartan (20-40 mg once daily) was more effective

than candesartan (8-12 mg once daily) in lowering clinic-measured blood pressure.[1][2] At

week 16, the mean change from baseline in sitting diastolic blood pressure was -12.4 mmHg in

the azilsartan group versus -9.8 mmHg in the candesartan group.[1][2] Similarly, the mean

change in sitting systolic blood pressure was -21.8 mmHg for azilsartan and -17.5 mmHg for

candesartan.[1][2]

Ambulatory Blood Pressure Monitoring (ABPM) data from the same study corroborated these

findings, showing significantly greater reductions in both diastolic and systolic blood pressure

with azilsartan over a 24-hour period, including daytime, nighttime, and early morning hours.[1]
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An exploratory analysis of this study's data also revealed that azilsartan was more effective

than candesartan in controlling morning blood pressure surges, a known risk factor for

cardiovascular events.[3] In patients with a baseline morning BP surge, azilsartan significantly

reduced both the sleep trough surge and the prewaking surge compared to candesartan.[3]

Another study comparing a lower dose of azilsartan (10 mg/day) to candesartan (8 mg/day) in

hypertensive patients already being treated with candesartan found that azilsartan was non-

inferior in controlling systolic blood pressure.[4]

The following tables summarize the key quantitative data from a pivotal head-to-head clinical

trial.

Table 1: Change from Baseline in Sitting Clinic Blood
Pressure at Week 16

Parameter
Azilsartan (20-
40 mg)

Candesartan
(8-12 mg)

Difference in
Least Squares
Means (95%
CI)

P-value

Diastolic Blood

Pressure

(mmHg)

-12.4 -9.8
-2.6 (-4.08,

-1.22)
0.0003

Systolic Blood

Pressure

(mmHg)

-21.8 -17.5
-4.4 (-6.53,

-2.20)
<0.0001

Data from Rakugi et al., 2012.[1][2]

Table 2: Change from Baseline in 24-Hour Ambulatory
Blood Pressure at Week 14
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Parameter
Azilsartan (20-
40 mg)

Candesartan
(8-12 mg)

Difference in
Least Squares
Means (95%
CI)

P-value

Mean 24-h

Diastolic BP

(mmHg)

-9.3 -7.2
-2.1 (-3.29,

-0.89)
0.0007

Mean 24-h

Systolic BP

(mmHg)

-14.3 -10.0
-4.3 (-6.04,

-2.56)
<0.0001

Data from Rakugi et al., 2012.[1]

Safety and Tolerability
The safety and tolerability of azilsartan and candesartan were found to be similar in clinical

trials.[1][2] The incidence of treatment-emergent adverse events (TEAEs) was comparable

between the two groups.[1] In the 16-week Japanese study, TEAEs were reported by 58.1% of

patients receiving azilsartan and 52.4% of those receiving candesartan, with the majority being

of mild or moderate intensity.[1]

Treatment-related adverse events were slightly more frequent with azilsartan (7.3%) compared

to candesartan (1.9%), primarily due to a slightly higher incidence of postural dizziness and

increased blood uric acid levels, though these were infrequent and not considered clinically

concerning.[1]

Experimental Protocols
Key Clinical Trial Methodology (Rakugi et al., 2012)
This study was a 16-week, multicenter, randomized, double-blind, parallel-group comparison.

Participants: 622 Japanese patients with grade I-II essential hypertension.

Intervention: Patients were randomized to receive either azilsartan or candesartan.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3348575/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3348575/
https://pubmed.ncbi.nlm.nih.gov/22278628/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3348575/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3348575/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3348575/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b587368?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Azilsartan Group: Started at 20 mg once daily for 8 weeks, then force-titrated to 40 mg

once daily for the following 8 weeks.

Candesartan Group: Started at 8 mg once daily for 8 weeks, then force-titrated to 12 mg

once daily for the subsequent 8 weeks.

Primary Efficacy Endpoint: Change from baseline in sitting trough diastolic blood pressure at

week 16.

Secondary Efficacy Endpoints: Change from baseline in sitting trough systolic blood pressure

at week 16, and changes in 24-hour ambulatory blood pressure at week 14.

Blood Pressure Measurement: Clinic blood pressure was measured at trough (24 ± 3 hours

after the last dose). Ambulatory blood pressure was monitored for 24 hours.

Safety Assessment: Monitored through the recording of adverse events, clinical laboratory

tests, vital signs, and 12-lead electrocardiograms.

Mechanism of Action: Angiotensin II Receptor
Blockade
Both azilsartan and candesartan are angiotensin II receptor blockers (ARBs). They exert their

antihypertensive effect by selectively blocking the AT1 receptor, which prevents angiotensin II

from binding and causing vasoconstriction, aldosterone release, and other effects that lead to

increased blood pressure. In vitro studies have suggested that azilsartan has a more potent

inhibitory effect on the AT1 receptor and dissociates from it more slowly than other ARBs, which

may contribute to its sustained blood pressure-lowering effect.[3]
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Caption: Mechanism of action of Angiotensin II Receptor Blockers (ARBs) within the Renin-

Angiotensin-Aldosterone System (RAAS).

Experimental Workflow for a Comparative Clinical
Trial
The following diagram illustrates a typical workflow for a head-to-head clinical trial comparing

two antihypertensive drugs.
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Phase 1: Screening and Enrollment

Phase 2: Randomization and Treatment

Phase 3: Follow-up and Data Collection

Phase 4: Data Analysis and Reporting

Patient Screening (Inclusion/Exclusion Criteria)

Informed Consent

Baseline Assessment (BP, Labs, ECG)

Randomization

Drug A (e.g., Azilsartan) Drug B (e.g., Candesartan)

Follow-up Visits (e.g., Weeks 2, 4, 8, 16)

Blood Pressure Monitoring (Clinic and Ambulatory) Safety Monitoring (Adverse Events, Labs)

Statistical Analysis of Efficacy and Safety Data

Final Study Report and Publication
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Caption: A generalized workflow for a randomized controlled trial comparing two

antihypertensive drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Comparison of the efficacy and safety of azilsartan with that of candesartan cilexetil in
Japanese patients with grade I–II essential hypertension: a randomized, double-blind clinical
study - PMC [pmc.ncbi.nlm.nih.gov]

2. Comparison of the efficacy and safety of azilsartan with that of candesartan cilexetil in
Japanese patients with grade I-II essential hypertension: a randomized, double-blind clinical
study - PubMed [pubmed.ncbi.nlm.nih.gov]

3. Effect of azilsartan versus candesartan on morning blood pressure surges in Japanese
patients with essential hypertension - PMC [pmc.ncbi.nlm.nih.gov]

4. Efficacy and safety of azilsartan compared with candesartan in patients with hypertension
| eMediNexus [emedinexus.com]

To cite this document: BenchChem. [Azilsartan Medoxomil Versus Candesartan in
Hypertensive Patients: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b587368#azilsartan-medoxomil-versus-
candesartan-in-hypertensive-patients]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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